molecular formula C28H27ClN6O3S B2500969 3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide CAS No. 1041024-63-8

3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide

Cat. No. B2500969
CAS RN: 1041024-63-8
M. Wt: 563.07
InChI Key: DMTPOLOURPXGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide is a useful research compound. Its molecular formula is C28H27ClN6O3S and its molecular weight is 563.07. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antibacterial Agents

Compounds with structures similar to the given chemical have been synthesized as potential inhibitors of thymidylate synthase (TS), showcasing antitumor and antibacterial properties. For instance, novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have demonstrated significant inhibitory effects against human TS, suggesting their potential as antitumor agents. Such compounds, due to their structural features, including pyrimidine rings and specific substituents, have shown more potency than some known antifolate inhibitors, indicating their relevance in cancer research and potential therapeutic applications (Gangjee et al., 1996).

Synthesis of Polycondensed Heterocycles

Research on partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and related structures has led to the development of methodologies for synthesizing polycondensed heterocycles. These methods involve reactions with chlorocarboxylic acid chlorides, showcasing the compound's utility in generating complex heterocyclic systems with potential biological activities. Such synthetic routes offer insights into the versatility of pyrimidine and imidazoquinazoline derivatives in constructing novel compounds with diverse applications (Chernyshev et al., 2014).

Antiulcer Agents

Imidazo[1,2-a]pyridines, which share a structural motif with the compound , have been investigated for their potential as antiulcer agents. These compounds, particularly those substituted at the 3-position, have been synthesized with the aim of exploring their antisecretory and cytoprotective properties against ulcers. Although not all synthesized compounds showed significant activity, this line of research underscores the potential of imidazo and pyrido derivatives in medicinal chemistry for treating gastrointestinal disorders (Starrett et al., 1989).

Mechanism of Action

properties

IUPAC Name

3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN6O3S/c29-17-10-12-23-30-19(14-25(37)34(23)15-17)16-39-28-33-21-9-5-4-8-20(21)26-32-22(27(38)35(26)28)11-13-24(36)31-18-6-2-1-3-7-18/h4-5,8-10,12,14-15,18,22H,1-3,6-7,11,13,16H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTPOLOURPXGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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